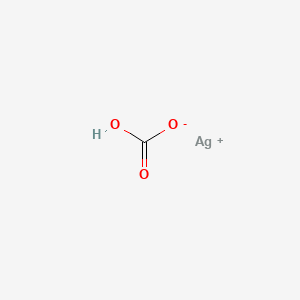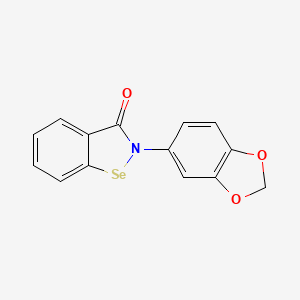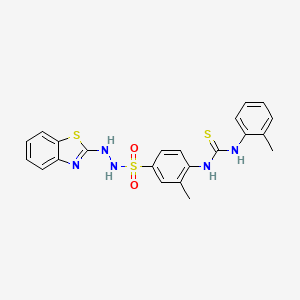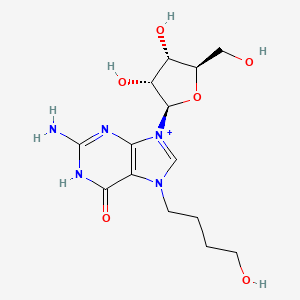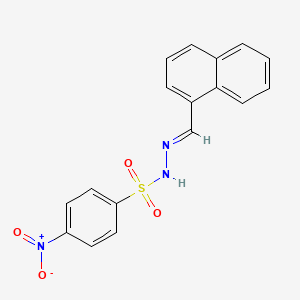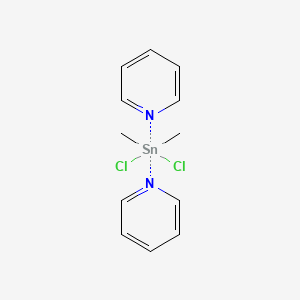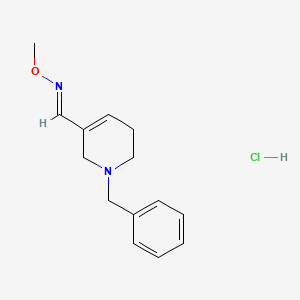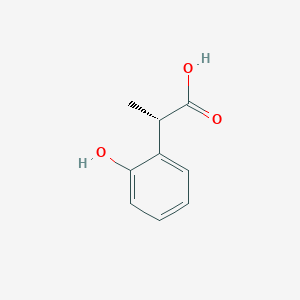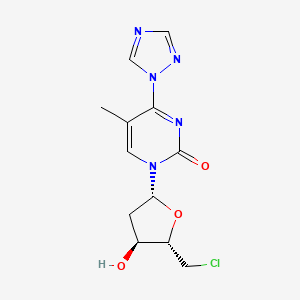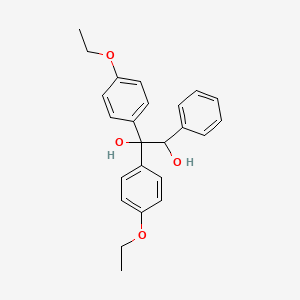
1,1-Bis(4-ethoxyphenyl)-2-phenyl-1,2-ethanediol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,1-Bis(4-etoxi-fenil)-2-fenil-1,2-etanodiol es un compuesto orgánico caracterizado por su estructura única, que incluye dos grupos etoxi-fenil y un grupo fenil unido a una columna vertebral de etanodiol.
Métodos De Preparación
Rutas Sintéticas y Condiciones de Reacción: La síntesis de 1,1-Bis(4-etoxi-fenil)-2-fenil-1,2-etanodiol típicamente involucra la reacción de 4-etoxi-benzaldehído con benzaldehído en presencia de un catalizador adecuado. La reacción procede a través de un mecanismo de condensación, seguido de la reducción para producir el producto final. Los catalizadores comunes utilizados en este proceso incluyen ácidos de Lewis como el cloruro de aluminio o el trifluoruro de boro.
Métodos de Producción Industrial: A escala industrial, la producción de este compuesto puede involucrar reactores de flujo continuo para asegurar una mezcla eficiente y control de la reacción. El uso de técnicas de hidrogenación a alta presión también puede emplearse para lograr el paso de reducción deseado, asegurando un alto rendimiento y pureza del producto final.
Análisis De Reacciones Químicas
Tipos de Reacciones: 1,1-Bis(4-etoxi-fenil)-2-fenil-1,2-etanodiol experimenta varias reacciones químicas, que incluyen:
Oxidación: El compuesto puede oxidarse para formar cetonas o ácidos carboxílicos correspondientes utilizando agentes oxidantes como el permanganato de potasio o el trióxido de cromo.
Reducción: La reducción adicional puede producir derivados de alcohol, con reactivos como hidruro de litio y aluminio o borohidruro de sodio.
Sustitución: Los grupos etoxi pueden sustituirse con otros grupos funcionales a través de reacciones de sustitución nucleofílica, utilizando reactivos como etoxiato de sodio o tert-butóxido de potasio.
Reactivos y Condiciones Comunes:
Oxidación: Permanganato de potasio en medio ácido o básico.
Reducción: Hidruro de litio y aluminio en éter seco.
Sustitución: Etoxiato de sodio en etanol.
Productos Principales:
Oxidación: Cetonas, ácidos carboxílicos.
Reducción: Derivados de alcohol.
Sustitución: Diversos derivados de fenil sustituidos.
Aplicaciones Científicas De Investigación
1,1-Bis(4-etoxi-fenil)-2-fenil-1,2-etanodiol ha sido explorado por sus aplicaciones en varios dominios científicos:
Química: Utilizado como un bloque de construcción en la síntesis de moléculas orgánicas complejas y polímeros.
Biología: Investigado por su potencial como una sonda bioquímica en el estudio de mecanismos enzimáticos e interacciones proteicas.
Medicina: Explorado por sus posibles propiedades terapéuticas, incluidas las actividades antiinflamatorias y antioxidantes.
Industria: Utilizado en la producción de productos químicos y materiales especiales, como polímeros de alto rendimiento y recubrimientos.
Mecanismo De Acción
El mecanismo por el cual 1,1-Bis(4-etoxi-fenil)-2-fenil-1,2-etanodiol ejerce sus efectos involucra su interacción con objetivos moleculares específicos. Por ejemplo, en sistemas biológicos, puede interactuar con enzimas o receptores, modulando su actividad y conduciendo a varios efectos fisiológicos. Las vías involucradas pueden incluir la inhibición de las vías de estrés oxidativo o la modulación de las respuestas inflamatorias.
Compuestos Similares:
- 1,1-Bis(4-metoxifenil)-2-fenil-1,2-etanodiol
- 1,1-Bis(4-etoxi-fenil)-2-metil-1,2-etanodiol
Comparación: En comparación con sus análogos, 1,1-Bis(4-etoxi-fenil)-2-fenil-1,2-etanodiol es único debido a sus sustituyentes etoxi específicos, que pueden influir en su reactividad e interacción con otras moléculas. Esta singularidad se puede aprovechar en el diseño de compuestos con propiedades adaptadas para aplicaciones específicas.
Comparación Con Compuestos Similares
- 1,1-Bis(4-methoxyphenyl)-2-phenyl-1,2-ethanediol
- 1,1-Bis(4-ethoxyphenyl)-2-methyl-1,2-ethanediol
Comparison: Compared to its analogs, 1,1-Bis(4-ethoxyphenyl)-2-phenyl-1,2-ethanediol is unique due to its specific ethoxy substituents, which can influence its reactivity and interaction with other molecules. This uniqueness can be leveraged in designing compounds with tailored properties for specific applications.
Propiedades
Número CAS |
122135-78-8 |
|---|---|
Fórmula molecular |
C24H26O4 |
Peso molecular |
378.5 g/mol |
Nombre IUPAC |
1,1-bis(4-ethoxyphenyl)-2-phenylethane-1,2-diol |
InChI |
InChI=1S/C24H26O4/c1-3-27-21-14-10-19(11-15-21)24(26,23(25)18-8-6-5-7-9-18)20-12-16-22(17-13-20)28-4-2/h5-17,23,25-26H,3-4H2,1-2H3 |
Clave InChI |
YHKCLASAUBDJQT-UHFFFAOYSA-N |
SMILES canónico |
CCOC1=CC=C(C=C1)C(C2=CC=C(C=C2)OCC)(C(C3=CC=CC=C3)O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![8,10-bis[3-(dimethylamino)propyl]-3,8,10,15-tetrazatricyclo[9.4.0.02,7]pentadeca-1(11),2(7),3,5,12,14-hexaen-9-one;oxalic acid](/img/structure/B12709996.png)
